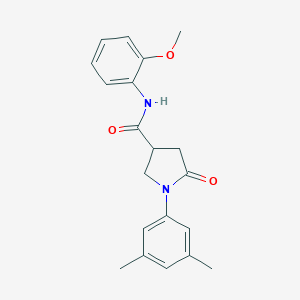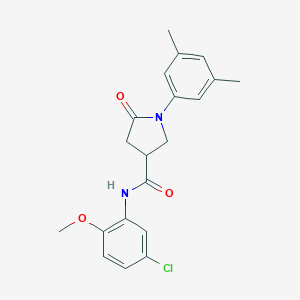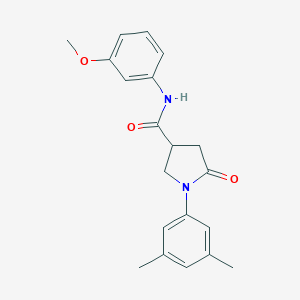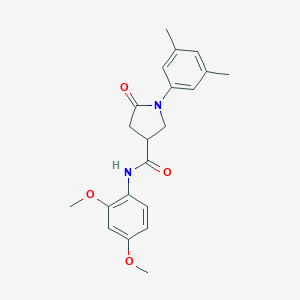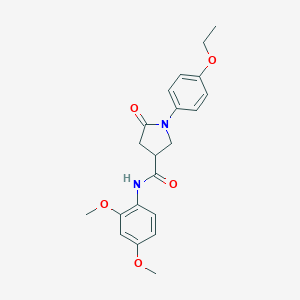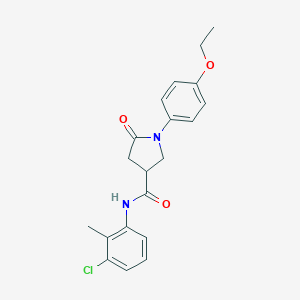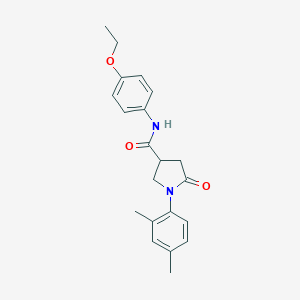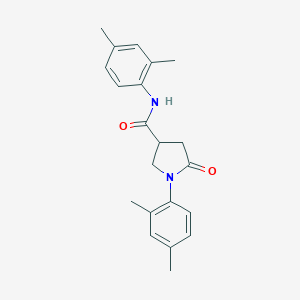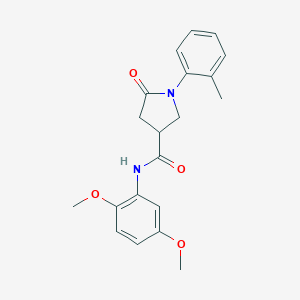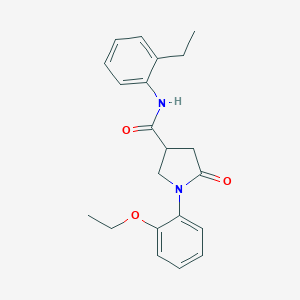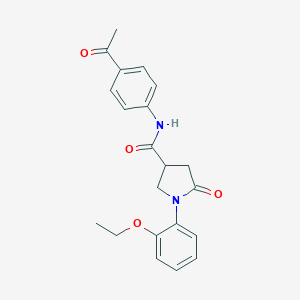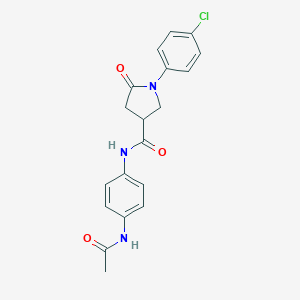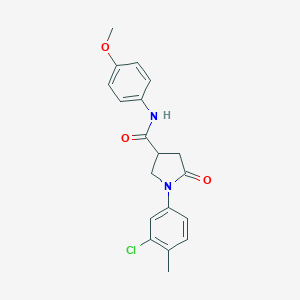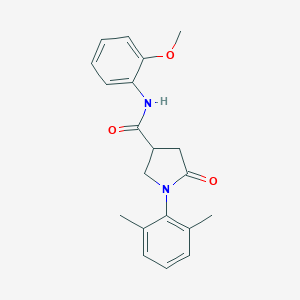![molecular formula C16H16N2O3S B271269 N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription elongation. THAL-SNS-032 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and viral infections.
Mécanisme D'action
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, which allows for efficient transcription elongation. Inhibition of CDK9 by N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide results in the inhibition of transcription elongation, leading to the downregulation of genes that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on transcription elongation, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potency and selectivity for CDK9. This makes it a useful tool for studying the role of CDK9 in various biological processes. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK9 in vivo.
Orientations Futures
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CDK9 inhibitors that could be used for therapeutic purposes. Another area of interest is the identification of biomarkers that could be used to predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in cancer patients. Additionally, there is potential for the use of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with other anticancer agents to improve treatment outcomes.
Méthodes De Synthèse
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized using a multistep process that involves the coupling of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-bromo-thiophene-3-carboxylic acid, followed by a Suzuki coupling reaction with 4,7-dichloroquinoline. The resulting intermediate is then subjected to a final cyclization step to yield N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. CDK9 is known to play a critical role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anticancer agents.
In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been studied for its potential antiviral effects. CDK9 is required for the replication of several viruses, including HIV and hepatitis B virus. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of these viruses in vitro, and has demonstrated efficacy in animal models of viral infection.
Propriétés
Nom du produit |
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-2-1-11-22-14)17-13-5-3-12(4-6-13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
Clé InChI |
OACWYJNHXKFZBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



